(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid is an organic compound characterized by the presence of a hydroxyethyl group attached to a sulfanyl (thiol) group, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid typically involves the reaction of 2-mercaptoethanol with acrylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol group to the double bond of acrylic acid. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Ethers, esters.
Scientific Research Applications
(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-mercaptoethanol: Similar structure but lacks the prop-2-enoic acid moiety.
Acrylic acid: Contains the prop-2-enoic acid structure but lacks the hydroxyethyl and sulfanyl groups.
Cysteine: An amino acid with a thiol group, similar in reactivity but different in overall structure.
Uniqueness
(2Z)-3-[(2-hydroxyethyl)sulfanyl]prop-2-enoic acid is unique due to the combination of its hydroxyethyl, sulfanyl, and prop-2-enoic acid functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
147084-58-0 |
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Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
(Z)-3-(2-hydroxyethylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C5H8O3S/c6-2-4-9-3-1-5(7)8/h1,3,6H,2,4H2,(H,7,8)/b3-1- |
InChI Key |
ATECTSUBHORAGM-IWQZZHSRSA-N |
Isomeric SMILES |
C(CS/C=C\C(=O)O)O |
Canonical SMILES |
C(CSC=CC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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